molecular formula C11H16N2O4S B2869336 2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester CAS No. 297165-32-3

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester

Cat. No.: B2869336
CAS No.: 297165-32-3
M. Wt: 272.32
InChI Key: GHFPRZQFLHMIEE-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester is a thiazole-derived compound characterized by a tert-butoxycarbonyl (Boc)-protected amino-methyl group at the 2-position of the thiazole ring and a methyl ester at the 4-position. The Boc group serves as a protective moiety for amines during synthetic processes, particularly in peptide synthesis, while the methyl ester enhances solubility and modulates reactivity for subsequent derivatization .

Properties

IUPAC Name

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)12-5-8-13-7(6-18-8)9(14)16-4/h6H,5H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFPRZQFLHMIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: Thiazole derivatives are known to exhibit biological activity, and this compound can be used in the development of new drugs.

  • Medicine: It can serve as a precursor for pharmaceuticals, especially those targeting bacterial infections or cancer.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Key Observations:

Ester Group Variability : Ethyl esters (e.g., Compounds 11, ) are more common in intermediates for further hydrolysis, while methyl esters (e.g., target compound, ITE ) are often retained in final bioactive molecules for stability.

Substituent Effects :

  • Boc Protection : The Boc group in the target compound enhances amine stability during synthesis compared to unprotected analogs like Compound 11 .
  • Aryl vs. Alkyl Substituents : Bromophenyl and nitrophenyl derivatives () exhibit distinct electronic properties, influencing binding affinity in enzyme inhibition.

Biological Relevance : ITE () demonstrates anti-inflammatory effects via AHR activation, whereas the target compound’s Boc-protected structure suggests utility in prodrug strategies or controlled-release formulations .

Physicochemical Properties

  • Purity : The target compound and its analogs (e.g., Compound 10, ) are synthesized with >95% purity, ensuring reliability in downstream applications.
  • Solubility : Methyl esters generally offer better aqueous solubility than ethyl esters, critical for in vivo studies .

Biological Activity

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester, commonly referred to as 2-TBME-TM, is a thiazole derivative that possesses significant potential in medicinal chemistry. Its structure includes a thiazole ring, which is known for contributing to the biological activity of various compounds, including antibiotics and anticancer agents. This article reviews the biological activity of 2-TBME-TM, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H16N2O4S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 297165-32-3

The compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amine, facilitating selective reactions in synthetic chemistry. The methyl ester enhances solubility and reactivity, making it suitable for further chemical transformations .

The biological activity of 2-TBME-TM is hypothesized to be linked to its structural components:

  • Thiazole Ring : This five-membered heterocyclic structure is prevalent in many bioactive molecules. It is known to interact with various biological targets, including enzymes and receptors.
  • Boc Group : The presence of the Boc group allows for selective modifications that can enhance the compound's biological properties.
  • Methyl Ester : This functional group increases the compound's lipophilicity, potentially improving its bioavailability and cellular uptake.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, compounds containing thiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Mitotic Kinesins : Similar thiazole derivatives have been reported to inhibit HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This inhibition leads to multipolar mitotic spindles and subsequent cell death in cancer cells .
  • Cytotoxicity Studies : The cytotoxic effects of related thiazole compounds have been evaluated against various cancer cell lines, revealing IC50 values in the low micromolar range . For example, one study reported IC50 values less than 1 µg/mL for certain thiazole derivatives against specific cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. The structural features of 2-TBME-TM suggest potential activity against bacterial and fungal pathogens:

  • Mechanism : The thiazole ring may interact with microbial enzymes or disrupt cellular processes, leading to antimicrobial effects.
  • Activity Spectrum : Preliminary studies indicate that related compounds have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

  • Antitumor Efficacy : A study investigated the effects of a structurally similar thiazole derivative on human cancer cell lines. The compound demonstrated significant cytotoxicity, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of several thiazole derivatives, including those similar to 2-TBME-TM. Results indicated potent activity against common pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of 2-TBME-TM can be influenced by modifications to its structure:

ModificationEffect on Activity
Addition of halogensIncreased cytotoxicity
Variation in alkyl chain lengthAltered potency against specific targets
Changes in functional groupsEnhanced selectivity for certain enzymes

These modifications highlight the importance of SAR studies in optimizing the therapeutic potential of thiazole derivatives.

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